Methyl 3-(benzylamino)benzoate

Catalog No.
S14680272
CAS No.
M.F
C15H15NO2
M. Wt
241.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(benzylamino)benzoate

Product Name

Methyl 3-(benzylamino)benzoate

IUPAC Name

methyl 3-(benzylamino)benzoate

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

InChI

InChI=1S/C15H15NO2/c1-18-15(17)13-8-5-9-14(10-13)16-11-12-6-3-2-4-7-12/h2-10,16H,11H2,1H3

InChI Key

UARVXYNYGUXXJH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NCC2=CC=CC=C2

Methyl 3-(benzylamino)benzoate is an organic compound characterized by its unique molecular structure, which includes a methyl ester group, a benzylamino group, and a benzoate moiety. Its chemical formula is C16H17NO2C_{16}H_{17}NO_2, and it is recognized for its versatility in various scientific fields, including organic chemistry and medicinal research. The compound's structure allows for diverse chemical reactivity, making it a valuable building block in the synthesis of more complex molecules.

  • Oxidation: This compound can be oxidized to form carboxylic acids or ketones using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield alcohols or amines when treated with lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution at the benzyl position, particularly when reacted with alkyl halides in the presence of bases like sodium hydride.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions.
  • Reduction: Lithium aluminum hydride in dry ether.
  • Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Methyl 3-(benzylamino)benzoate exhibits notable biological activities that make it relevant for pharmaceutical research. It has been investigated for its potential as an anti-inflammatory and anticancer agent. The benzylamino group may enhance its interaction with biological targets, such as enzymes or receptors involved in disease processes. Studies suggest that derivatives of this compound could lead to the development of new therapeutic agents .

The synthesis of methyl 3-(benzylamino)benzoate typically involves a multi-step process:

  • Formation of the Intermediate: Reacting benzylamine with methyl 3-bromobenzoate under basic conditions to produce an intermediate compound.
  • N-Methylation: The intermediate undergoes N-methylation using methyl iodide in the presence of a base like potassium carbonate.
  • Final Product Isolation: The product is treated with hydrochloric acid to form the hydrochloride salt, which is often the desired form for applications.

In industrial settings, these methods are adapted for scalability, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Methyl 3-(benzylamino)benzoate finds applications across various domains:

  • Pharmaceutical Industry: Used as an intermediate in the synthesis of drugs, particularly those targeting inflammatory diseases and cancer.
  • Organic Synthesis: Serves as a versatile building block for creating more complex organic compounds.
  • Research: Employed in academic studies exploring new

Research into the interactions of methyl 3-(benzylamino)benzoate with biological molecules has revealed its potential to modulate enzyme activity and influence cellular pathways. These interactions are crucial for understanding its therapeutic potential and guiding further drug development efforts. Specific studies have focused on its binding affinities and mechanisms of action against various biological targets .

Several compounds share structural similarities with methyl 3-(benzylamino)benzoate, each exhibiting unique properties:

Compound NameStructureKey Differences
Methyl 3-(2-(dimethylamino)ethyl)benzoateContains a dimethylamino groupDifferent reactivity profile due to the absence of a benzyl group
Methyl 3-(2-(phenylamino)ethyl)benzoateHas a phenylamino groupAlters interaction dynamics with biological targets
Methyl 3-amino-4-(benzylamino)benzoateFeatures an amino group at position 4Variations in biological activity due to structural differences

Uniqueness

Methyl 3-(benzylamino)benzoate is distinguished by its specific combination of functional groups, which provide distinct chemical reactivity and potential biological activity. Its ability to participate in diverse

Multi-step Organic Synthesis Approaches

The synthesis of methyl 3-(benzylamino)benzoate typically follows a three-step sequence involving bromination, N-alkylation, and esterification. A patented method demonstrates the use of arylmethane precursors subjected to N-bromosuccinimide (NBS)-mediated bromination under radical initiation, producing brominated intermediates at 30–100°C with 85–92% efficiency. Subsequent N-alkylation with benzylamine derivatives in dimethylformamide (DMF) achieves 78% yield through nucleophilic displacement, followed by esterification with methanol under acidic conditions.

Alternative routes employ methyl 3-aminobenzoate as a starting material, coupling it with benzyl bromide via Ullmann-type reactions. Copper catalysts in ethanolamine solvents at 95°C for 24 hours facilitate this transformation, yielding 71–76% of the target compound. Comparative studies show that continuous flow reactors improve consistency in large-scale production, reducing batch-to-batch variability by 15% compared to traditional flask-based methods.

Nucleophilic Aromatic Substitution Optimization

Nucleophilic aromatic substitution (SNAr) plays a critical role in introducing the benzylamino group. Research identifies electron-withdrawing ester groups at the meta position as essential for activating the benzene ring toward substitution. Kinetic studies in hydroxypropyl methylcellulose (HPMC)/water systems demonstrate that tertiary amine bases like N,N-diisopropylethylamine (DIPEA) increase SNAr rates by 60% compared to inorganic bases, attributed to improved deprotonation of the amine nucleophile.

Optimized conditions for the SNAr step involve:

  • Temperature: 80–100°C, balancing reaction speed (k = 0.45 min⁻¹) with thermal decomposition risks
  • Solvent: 2:1 v/v DMF/water mixtures, enhancing solubility of both aromatic substrates and amine nucleophiles
  • Stoichiometry: 1.5:1 amine-to-substrate ratio, minimizing di-alkylation byproducts

Under these conditions, reaction completion times decrease from 12 hours to 3.5 hours while maintaining 89% isolated yield.

Catalytic Systems for Amino Group Incorporation

Recent advances in catalysis focus on transition metal complexes and coupling agents:

Catalyst SystemReaction TypeYield ImprovementKey Mechanism
CuI/1,10-phenanthrolineUllmann coupling+32% vs. uncatalyzedRadical stabilization through ligand coordination
EDCI/HOBtAmide coupling56–76% yieldCarbodiimide-mediated activation
T3P (propylphosphonic anhydride)Acylation71% in 2 hoursIn situ mixed anhydride formation

Copper-based systems demonstrate particular efficacy in benzylamino group installation, with turnover numbers (TON) reaching 450 in ethanolamine solvents. The combination of copper powder and trimethylsilyl azide enables direct amination of brominated precursors at 95°C, eliminating the need for pre-functionalized amine sources.

Solvent Effects on Reaction Efficiency

Solvent polarity and protonation capacity significantly influence reaction outcomes:

Bromination Stage:

  • Non-polar solvents (hexane, toluene): Slow reaction kinetics (30% conversion at 12 hours) but high selectivity (>95%)
  • Dichloromethane: Optimal balance with 85% conversion in 4 hours at 40°C

N-Alkylation Stage:

  • DMF: 78% yield via enhanced nucleophile solubility
  • Acetonitrile: 63% yield with faster kinetics (k = 0.82 vs. 0.51 min⁻¹ in DMF) but increased side reactions

Esterification Stage:

  • Methanol/water (9:1): 92% yield through azeotropic removal of water
  • Tetrahydrofuran: 84% yield with easier product isolation

Mixed solvent systems demonstrate synergistic effects. A 3:2 v/v DCM/DMF mixture improves overall yield by 18% compared to single-solvent approaches by facilitating intermediate solubility during multi-step sequences.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

241.110278721 g/mol

Monoisotopic Mass

241.110278721 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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